D-Galactonic acid, gamma-lactone
Overview
Description
Gulono-1,4-lactone is a gamma-lactone.
Mechanism of Action
Target of Action
This compound is structurally similar to ascorbic acid (vitamin C), suggesting it may interact with similar biological targets
Mode of Action
Given its structural similarity to ascorbic acid, it may act as an antioxidant, neutralizing harmful free radicals in the body . .
Biochemical Pathways
Ascorbic acid is known to play a role in various biochemical pathways, including collagen synthesis, wound healing, and immune function . It’s possible that 5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one may influence similar pathways, but this requires further investigation.
Result of Action
If it acts similarly to ascorbic acid, it may contribute to antioxidant defenses, collagen synthesis, and immune function . .
Properties
IUPAC Name |
5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2782-07-2, 6322-07-2, 1668-08-2, 26301-79-1 | |
Record name | D-galactono-1,4-lactone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102762 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC34392 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC25282 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mannonic acid, D- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Galactonic acid, .gamma.-lactone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of D-talono-1,4-lactone as an enzyme inhibitor?
A: D-talono-1,4-lactone acts as a competitive inhibitor of β-galactosidases. [, , , ] This means it competes with the natural substrate for binding to the enzyme's active site. This interaction prevents the enzyme from breaking down its usual substrates, such as lactose, GM1-ganglioside, and lactosylceramide. [, , ]
Q2: How does the structure of D-talono-1,4-lactone contribute to its inhibitory activity?
A: The lactone ring structure of D-talono-1,4-lactone is similar to the transition state of the natural substrate during the hydrolysis reaction catalyzed by β-galactosidases. This structural similarity allows it to bind to the enzyme's active site with high affinity, leading to competitive inhibition. [, , , ]
Q3: Are there differences in the inhibitory potency of D-talono-1,4-lactone towards different β-galactosidase isoforms?
A: Yes, research indicates that the inhibitory potency of D-talono-1,4-lactone can vary depending on the specific β-galactosidase isoform. For instance, studies on a rabbit brain β-galactosidase showed different Ki values for the inhibition of GM1-ganglioside, lactosylceramide, and MU-galactoside hydrolysis. [] Similarly, different degrees of inhibition were observed for various substrates in the presence of chloromercuriphenylsulfonic acid, suggesting multiple active sites with varying affinities for the inhibitor. []
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